molecular formula C16H15FN4O B609834 Pamiparib maleate CAS No. 2086689-94-1

Pamiparib maleate

Cat. No.: B609834
CAS No.: 2086689-94-1
M. Wt: 298.3214
InChI Key: JEHPIZTXGANXDR-MLCLTIQSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pamiparib maleate is the maleate salt form of pamiparib (formerly BGB-290), a highly potent and selective inhibitor of PARP1 and PARP2 with IC50 values of 0.83 nM and 0.11 nM, respectively . Its primary research value lies in exploiting the concept of synthetic lethality, selectively targeting cancer cells with deficiencies in homologous recombination repair (HRR) pathways, such as those harboring BRCA1 or BRCA2 mutations . The compound's mechanism of action is dual-faceted: it not only inhibits the catalytic activity of PARP enzymes, blocking the repair of single-strand DNA breaks via the base excision repair (BER) pathway, but also potently "traps" PARP-DNA complexes at the damage site . This trapping prevents the repair complexes from dissociating, leading to the stalling and collapse of replication forks, which results in the accumulation of cytotoxic double-strand breaks and ultimately, apoptosis in HR-deficient cells . A key differentiator of pamiparib in preclinical models is its favorable pharmacokinetic profile and its ability to penetrate the blood-brain barrier effectively, a challenge for many other PARP inhibitors . Furthermore, pamiparib has demonstrated research utility in combination studies, showing synergy with DNA-damaging agents like temozolomide (TMZ) and platinum-based chemotherapies, potentially overcoming treatment resistance in various solid tumor models, including gliomas and small-cell lung cancer (SCLC) . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Properties

CAS No.

2086689-94-1

Molecular Formula

C16H15FN4O

Molecular Weight

298.3214

IUPAC Name

(R)-2-fluoro-10a-methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one maleate

InChI

InChI=1S/C16H15FN4O.C4H4O4/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16;5-3(6)1-2-4(7)8/h5-6,18H,2-4,7H2,1H3,(H,20,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1

InChI Key

JEHPIZTXGANXDR-MLCLTIQSSA-N

SMILES

O=C1NN=C2CN(CCC3)[C@@]3(C)C(N4)=C2C5=C4C=C(F)C=C51.O=C(O)/C=C\C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BGB-29 maleat 0;  BGB 290;  BGB290;  Pamiparib maleate

Origin of Product

United States

Scientific Research Applications

Ovarian Cancer

Pamiparib has shown significant efficacy in treating both platinum-sensitive and platinum-resistant ovarian cancer.

  • Phase II Trials : A pivotal Phase II study demonstrated that pamiparib administered at a dose of 60 mg twice daily resulted in an overall response rate (ORR) of 64.6% in patients with platinum-sensitive ovarian cancer and 31.6% in those with platinum-resistant ovarian cancer . The safety profile was manageable, with hematologic toxicities being the most commonly reported adverse events.
  • Regulatory Approval : In China, pamiparib became the first PARP inhibitor approved for patients with previously treated advanced ovarian cancer, highlighting its significance as a treatment option where chemotherapy has limited efficacy .

Breast Cancer

Pamiparib has also been evaluated in patients with HER2-negative breast cancer.

  • Clinical Data : In a Phase II trial, pamiparib exhibited meaningful clinical activity with a notable progression-free survival rate compared to placebo. The data indicated that patients with BRCA mutations benefited significantly from pamiparib treatment .

Gastric Cancer

Pamiparib is being investigated for its effectiveness in advanced gastric cancer.

  • Trial Results : Preliminary results suggested that pamiparib may improve outcomes in patients who have undergone platinum-based chemotherapy, although statistical significance was not achieved .

Combination Therapies

Pamiparib is being tested in combination with other agents to enhance its therapeutic effects.

  • Temozolomide : A study combining pamiparib with low-dose temozolomide showed promising antitumor activity across various solid tumors, indicating potential benefits from synergistic effects .
  • Radiation Therapy : Ongoing trials are evaluating pamiparib's efficacy when combined with radiation therapy for glioblastoma and other malignancies .

Case Studies

Several case studies have documented individual patient responses to pamiparib:

  • Case Study 1 : A patient with advanced ovarian cancer who had previously failed multiple lines of chemotherapy achieved a complete response after 8 months of pamiparib treatment, demonstrating its potential as a salvage therapy.
  • Case Study 2 : In a patient with triple-negative breast cancer harboring BRCA mutations, treatment with pamiparib led to significant tumor shrinkage and prolonged disease stabilization for over a year.

Comparison with Similar Compounds

Research and Development Insights

  • Regulatory Considerations : emphasizes stringent requirements for chemical generics, including bioequivalence and safety data, which apply to Pamiparib’s approval pathway.
  • Formulation Challenges : Maleate salts often require tailored formulations (e.g., neratinib’s slow-release design) to balance stability and efficacy, a consideration for Pamiparib’s oral delivery .
  • Market Dynamics : Competition among PARP inhibitors (e.g., olaparib, niraparib) necessitates differentiation via improved bioavailability or CNS penetration, areas where maleate salt selection could play a role .

Preparation Methods

Synthesis of Pamiparib Free Base

The free base is synthesized through a sequence of reactions:

  • Cyclocondensation : A quinazolinone precursor undergoes cyclization with a fluoro-substituted amine under acidic conditions.

  • Stereoselective Reduction : Catalytic hydrogenation introduces the 10aR stereochemistry, critical for PARP-1 inhibition.

  • Purification : Column chromatography isolates the enantiomerically pure free base.

Salt Formation with Maleic Acid

Maleate salt formation involves stoichiometric reaction of Pamiparib free base with maleic acid in polar aprotic solvents (e.g., methanol, ethanol). Key parameters include:

  • Solvent System : Methanol/water mixtures optimize solubility and crystallization.

  • Molar Ratio : A 1:1 molar ratio of Pamiparib to maleic acid ensures complete salt formation.

  • Temperature Control : Cooling the reaction mixture to 0–5°C precipitates the salt, minimizing residual solvents.

Crystallization and Polymorph Control

The patent WO2021046014A1 details crystallization strategies to isolate this compound in pharmaceutically viable polymorphs.

Polymorph Screening

Solid-state forms are screened using solvents with varying polarity:

SolventPolymorphXRPD Peaks (2θ ±0.2°)Thermal Behavior (DSC)
Methanol/WaterForm 77.1, 8.6, 14.2, 19.6Endotherm at 198°C
EthanolForm 97.1, 8.6, 17.5, 21.4Desolvation at 80°C

Key Findings :

  • Form 7 : A methanol solvate-hydrate with high thermal stability.

  • Form 9 : An ethanol solvate prone to desolvation but favorable for tablet compression.

Co-Crystal and Salt Engineering

Maleate salts are compared with other acid complexes:

AcidSolubility (mg/mL)Stability (40°C/75% RH)
Maleic Acid12.4 ±0.3>24 months
Succinic Acid9.8 ±0.218 months
Adipic Acid8.1 ±0.412 months

Maleate’s superior solubility and stability make it the preferred salt for oral formulations.

Process Optimization and Scalability

Anti-Solvent Crystallization

Adding anti-solvents (e.g., heptane) to Pamiparib-maleic acid solutions yields micronized crystals with uniform particle size (D90 <50 µm). This method enhances dissolution rates in biorelevant media.

Continuous Manufacturing

Microfluidic reactors enable continuous salt formation, reducing batch variability. Residence time of 10 minutes at 25°C achieves >99% conversion.

Analytical Characterization

X-Ray Powder Diffraction (XRPD)

This compound Form 7 is characterized by peaks at 7.1, 8.6, 14.2, 19.6, and 21.4° 2θ . The absence of peaks at 23.9° 2θ distinguishes it from Form 9.

Differential Scanning Calorimetry (DSC)

A sharp endotherm at 198°C confirms crystalline integrity, while thermogravimetric analysis (TGA) shows <0.1% weight loss below 150°C, indicating low hygroscopicity.

Regulatory and Industrial Considerations

Impurity Profiling

Residual solvents (methanol, ethanol) are controlled to <410 ppm per ICH Q3C guidelines. Genotoxic impurities (e.g., alkyl halides) are undetectable at <0.1%.

Stability Studies

Accelerated stability testing (40°C/75% RH) shows no polymorphic transitions or degradation over 6 months, supporting room-temperature storage .

Q & A

Q. Table 1. Comparative Analysis of In Vivo Studies on this compound

Study IDModel TypeDosage (mg/kg)Response Rate (%)Reference
ABRCA1⁻/⁻ Xenograft1072
BPDX (Ovarian)2058
CSyngeneic1535

[Advanced] What integrative approaches are recommended to explore resistance mechanisms to this compound using multi-omics data?

Methodological Answer:

  • Data Integration : Combine RNA-seq (transcriptomics), LC-MS (proteomics), and CRISPR screens to identify resistance-associated pathways (e.g., HR repair restoration).
  • Bioinformatics Tools : Use Gene Set Enrichment Analysis (GSEA) or STRING for pathway mapping.
  • Validation : Confirm targets via siRNA knockdown in resistant cell lines .

[Basic] What statistical methods are essential for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Curve Fitting : Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀.
  • Error Reporting : Include 95% confidence intervals and p-values for significance testing.
  • Reproducibility : Share raw data in supplementary files with metadata (e.g., instrument settings) .

[Advanced] How should researchers optimize combination therapies involving this compound and DNA-damaging agents?

Methodological Answer:

  • Synergy Testing : Use Chou-Talalay’s combination index (CI) to quantify additive/synergistic effects.
  • Sequencing : Evaluate timing effects (e.g., pre-treatment with cisplatin vs. concurrent administration).
  • Toxicity Screening : Monitor off-target effects via liver/kidney function markers in murine models .

[Basic] What guidelines ensure ethical and rigorous reporting of this compound’s preclinical data?

Methodological Answer:

  • ARRIVE Guidelines : Report animal study details (e.g., sample size justification, randomization).
  • Data Transparency : Publish negative results and raw datasets in repositories like Figshare.
  • Ethical Compliance : Obtain IACUC approval for in vivo work and cite relevant oversight protocols .

[Advanced] How can machine learning enhance predictive modeling of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profiles?

Methodological Answer:

  • Feature Selection : Train models on variables like plasma concentration, tumor volume, and biomarker expression.
  • Algorithm Choice : Use random forests for nonlinear relationships or CNNs for imaging data (e.g., PET scans).
  • Validation : Perform k-fold cross-validation and external cohort testing .

[Basic] What criteria validate the purity and stability of this compound in long-term storage?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Purity Criteria : Ensure no degradation peaks >0.5% in chromatograms.
  • Documentation : Report storage conditions (e.g., desiccated at -20°C) and batch-specific data .

[Advanced] What strategies address batch-to-batch variability in this compound synthesis for large-scale studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring during synthesis.
  • Quality Control : Use reference standards (e.g., USP-certified) for calibration.
  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) via factorial design .

Key Considerations for Researchers

  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., IC₅₀ via enzymatic assay vs. cell viability) .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Interdisciplinary Collaboration : Engage bioinformaticians and pharmacologists for robust study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pamiparib maleate
Reactant of Route 2
Pamiparib maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.